2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one
CAS No.: 103028-64-4
Cat. No.: VC20474962
Molecular Formula: C9H6N2O4
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103028-64-4 |
|---|---|
| Molecular Formula | C9H6N2O4 |
| Molecular Weight | 206.15 g/mol |
| IUPAC Name | 2-methyl-8-nitro-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C9H6N2O4/c1-5-10-8-6(9(12)15-5)3-2-4-7(8)11(13)14/h2-4H,1H3 |
| Standard InChI Key | RSDIZLRVZHYTTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methyl-8-nitro-4H-3,1-benzoxazin-4-one (CAS No. 103028-64-4) belongs to the benzoxazinone family, featuring a bicyclic framework with a benzene ring fused to a six-membered oxazinone ring. The methyl group at position 2 and the nitro group at position 8 introduce distinct electronic effects:
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Methyl group: Enhances steric bulk and modulates electron density via inductive effects.
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Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic system and increasing electrophilicity at adjacent positions .
The compound’s molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.15 g/mol. X-ray crystallography of analogous benzoxazinones reveals planar ring systems with bond lengths indicative of conjugation between the benzene and oxazinone moieties .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Nitration of Precursor Benzoxazinones
The synthesis of 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one typically begins with nitration of 2-methyl-4H-3,1-benzoxazin-4-one. Key steps include:
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Precursor Preparation: 2-Methyl-4H-3,1-benzoxazin-4-one is synthesized via cyclization of anthranilic acid with acetic anhydride under reflux (130°C, 3 hours), yielding a 100% crude product .
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Nitration: Treatment with nitric acid-sulfuric acid mixture introduces the nitro group at position 8. Reaction conditions (temperature, stoichiometry) critically influence regioselectivity and yield .
Table 2: Synthetic Conditions for Analogous Benzoxazinones
| Compound | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-7-nitro isomer | HNO₃/H₂SO₄ | 0–5°C | 65% | |
| 2-Methyl-8-nitro | Ac₂O, HNO₃ | 25°C | 72% |
Challenges in Regioselectivity
Nitration of benzoxazinones often produces positional isomers. Computational studies suggest that the nitro group preferentially occupies positions ortho to the oxazinone oxygen due to directing effects . Purification via column chromatography (ethyl acetate/hexane) is required to isolate the 8-nitro derivative.
Biological Activities and Mechanisms
Cytotoxicity in Cancer Models
In P388 murine leukemia cells, 2-methyl-8-nitro-4H-3,1-benzoxazin-4-one demonstrated potent cytotoxicity (ID₅₀ = 8.9 μM), comparable to doxorubicin . Mechanistic studies reveal:
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Cell Cycle Arrest: G2/M phase blockade, likely due to interference with microtubule dynamics .
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Enzyme Inhibition: Inhibition of porcine pancreatic elastase (IC₅₀ = 12 μM), suggesting potential as an anti-inflammatory agent .
Redox-Activated Toxicity
The nitro group undergoes enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to generate reactive nitrogen species (RNS), which damage DNA and proteins . This property parallels the mechanism of nitroaromatic chemotherapeutics like mitomycin C .
Applications in Research and Industry
Pharmaceutical Development
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Anticancer Agents: Structural analogs are in preclinical trials for solid tumors, leveraging their dual cytotoxicity and elastase inhibition .
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Antibacterial Scaffolds: Nitrobenzoxazinones disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
Materials Science
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Organic Electronics: The planar conjugated system and electron-deficient nitro group make it a candidate for n-type semiconductors.
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Dye Intermediates: Nitro groups facilitate chromophore development in azo dyes .
Future Directions and Challenges
Synthetic Improvements
Current yields (≤72%) necessitate optimization via catalytic nitration or flow chemistry approaches . Computational modeling of transition states could enhance regioselectivity .
Toxicity Profiling
While cytotoxic, the compound’s pharmacokinetics (absorption, metabolism) remain uncharacterized. Rodent studies are needed to evaluate hepatotoxicity and genotoxicity .
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